molecular formula C13H14ClF2NO B12240363 N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide

N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide

Cat. No.: B12240363
M. Wt: 273.70 g/mol
InChI Key: MJPLZNZWOHBDTB-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide: is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a 2-chlorophenyl group and two fluorine atoms attached to a cyclohexane ring, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 4,4-difluorocyclohexanone.

    Formation of Intermediate: The reaction between 2-chlorobenzoyl chloride and 4,4-difluorocyclohexanone in the presence of a base, such as triethylamine, leads to the formation of an intermediate compound.

    Amidation Reaction: The intermediate compound undergoes an amidation reaction with ammonia or an amine to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.

Biology and Medicine:

    Biological Studies: It can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Industry:

    Chemical Manufacturing: The compound can be used in the production of specialty chemicals and advanced materials.

    Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide: can be compared with other carboxamides, such as N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxylate and N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxylic acid.

Uniqueness:

    Structural Features: The presence of both chlorine and fluorine atoms in the compound’s structure imparts unique chemical and physical properties, such as increased stability and reactivity.

    Applications: Its specific combination of functional groups makes it suitable for a wide range of applications, from pharmaceuticals to materials science.

Properties

Molecular Formula

C13H14ClF2NO

Molecular Weight

273.70 g/mol

IUPAC Name

N-(2-chlorophenyl)-4,4-difluorocyclohexane-1-carboxamide

InChI

InChI=1S/C13H14ClF2NO/c14-10-3-1-2-4-11(10)17-12(18)9-5-7-13(15,16)8-6-9/h1-4,9H,5-8H2,(H,17,18)

InChI Key

MJPLZNZWOHBDTB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC2=CC=CC=C2Cl)(F)F

Origin of Product

United States

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